molecular formula C8H8BrFO3S B8477557 3-Bromo-4-fluorobenzyl methanesulfonate

3-Bromo-4-fluorobenzyl methanesulfonate

Cat. No.: B8477557
M. Wt: 283.12 g/mol
InChI Key: CQRPPGIXLKWUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-fluorobenzyl methanesulfonate is a useful research compound. Its molecular formula is C8H8BrFO3S and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrFO3S

Molecular Weight

283.12 g/mol

IUPAC Name

(3-bromo-4-fluorophenyl)methyl methanesulfonate

InChI

InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3

InChI Key

CQRPPGIXLKWUQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (3-bromo-4-fluorophenyl)methanol (53 g, 0.258 mol) in DCM (500 mL) at 0° C. was added Et3N (108 mL, 775 mmol, 3 eq) and methanesulfonyl chloride (24 mL, 310 mmol, 1.2 eq) successively. After stirring 30 min, the reaction mixture was partitioned in DCM and water. The organic layer was dried over MgSO4 and evaporated in vacuo to give 3-bromo-4-fluorobenzyl methanesulfonate (60 g), which used to the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.65-7.62 (m, 1H), 7.37-7.33 (m, 1H), 7.16 (t, J=4.4 Hz, 1H), 5.17 (s, 2H), 2.99 (s, 3H).
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A cooled (−20° C.) solution of 3-bromo-4-fluorobenzyl alcohol (Oakwood; 500 mg; 2.44 mmol) and methanesulfonyl chloride (123 μL; 1.59 mmol) in DCM (5 mL) was treated with a solution of triethylamine (255 μL; 1.83 mmol) in DCM (2.5 mL). The reaction mixture was allowed to warm to RT and stirred for 30 minutes before being quenched with water. The phases were separated and the organic phase was washed with HCl (0.1N in water) and brine, dried over MgSO4, filtered and concentrated to dryness affording a residue, which was purified by flash column chromatography), eluting with cyclohexane containing increasing amounts of EtOAc, to give the title compound as a colorless liquid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
123 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

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